Cas no 1805585-05-0 (Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate)

Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate
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- Inchi: 1S/C12H14N2O3/c1-16-11-4-8(6-13)3-9(7-14)10(11)5-12(15)17-2/h3-4H,5-6,13H2,1-2H3
- InChI Key: PMUYQGDITHZBDJ-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(CN)C=C(C#N)C=1CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 310
- Topological Polar Surface Area: 85.3
- XLogP3: 0.3
Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015001655-500mg |
Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate |
1805585-05-0 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
Alichem | A015001655-250mg |
Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate |
1805585-05-0 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015001655-1g |
Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate |
1805585-05-0 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate Related Literature
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate
Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate (CAS No. 1805585-05-0): A Comprehensive Overview
Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate (CAS No. 1805585-05-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motifs, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical research.
The molecular structure of Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate encompasses several key functional groups, including an amino group, a cyano group, and a methoxy group, which are strategically positioned on a phenylacetic acid backbone. These functional groups contribute to its reactivity and potential biological activity, making it a versatile intermediate in synthetic chemistry. The presence of the cyano group, in particular, suggests potential utility in reactions such as nucleophilic addition and condensation reactions, which are fundamental in the synthesis of heterocyclic compounds.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural features. The amino and methoxy groups in Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate can be exploited to develop derivatives with enhanced binding affinity to biological targets. For instance, modifications at these positions have been shown to modulate the activity of enzymes and receptors involved in inflammatory pathways, making this compound a promising scaffold for anti-inflammatory drug discovery.
One of the most compelling aspects of Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to construct intricate scaffolds that mimic natural products and bioactive peptides. The cyano group, for example, can be converted into other functional groups such as carboxylic acids or amides through various chemical transformations, providing a versatile platform for further derivatization.
The compound has also found utility in the field of agrochemicals, where its structural motifs are employed in the design of novel pesticides and herbicides. The combination of electron-withdrawing and electron-donating groups on the phenyl ring enhances its interaction with biological targets in pests, leading to improved efficacy and selectivity. This dual functionality makes it an attractive candidate for developing next-generation agrochemicals that are both effective and environmentally friendly.
Advances in computational chemistry have further enhanced the understanding of Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate's reactivity and potential applications. Molecular modeling studies have revealed insights into its interaction with various biological targets, providing a rational basis for designing more potent derivatives. These computational approaches have been instrumental in predicting the pharmacokinetic properties of analogs, thereby streamlining the drug discovery process.
In addition to its synthetic utility, Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate has been explored in various biochemical pathways. Its structural features have been exploited to develop probes for studying enzyme mechanisms and metabolic pathways. For instance, labeled derivatives of this compound have been used as substrates or inhibitors to investigate the function of key enzymes involved in drug metabolism and biosynthesis.
The growing body of research on Methyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate underscores its importance as a versatile intermediate in synthetic chemistry and pharmacology. As new methodologies emerge, further applications and derivatives are likely to be discovered, expanding its role in medicinal chemistry and beyond. The compound's unique combination of functional groups continues to inspire innovation, making it a cornerstone in the development of novel therapeutics.
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